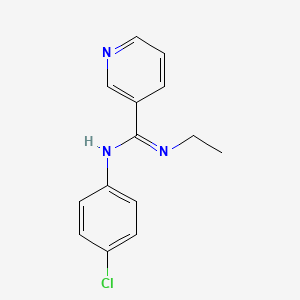
N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would depend on its specific structure and the conditions under which it’s reacted .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide and its derivatives have been the focus of various studies concerning their synthesis and crystal structure analysis. Hu Yang (2009) detailed the crystal structure of a related compound, emphasizing the significance of single-crystal X-ray diffraction in understanding the molecular arrangement and spatial configuration of such compounds. This technique aids in the precise determination of molecular dimensions and intermolecular interactions, crucial for comprehending the chemical behavior and potential applications of these compounds (Yang, 2009).
Chemical Transformation and Antibacterial Activity
The work by Anusevičius et al. (2014) explored the chemical transformations of related compounds, resulting in the formation of various derivatives with potential antibacterial properties. This study not only expanded the chemical diversity of this compound derivatives but also highlighted their potential in developing new antibacterial agents. The structural confirmation through spectroscopy and the evaluation of antibacterial activity underscore the relevance of these compounds in medicinal chemistry (Anusevičius et al., 2014).
Antimicrobial and Anticancer Potential
Studies have also delved into the antimicrobial and anticancer potential of this compound derivatives. For instance, research by Hafez et al. (2016) synthesized novel compounds and evaluated their in vitro antimicrobial and anticancer activities. Their findings indicated that certain synthesized compounds exhibited higher anticancer activity compared to reference drugs, alongside notable antimicrobial effects. This highlights the therapeutic potential of these compounds in treating various diseases and infections (Hafez et al., 2016).
Application in Dyeing and Fabric Treatment
The research by Isaac Oluwatobi Abolude et al. (2021) explored the complexation of disperse dyes derived from thiophene with metal ions like Cu, Co, and Zn and their application properties on polyester and nylon 6.6 fabrics. The study detailed the synthesis process, structural elucidation, and the dyeing performance of the dyes and their metal complexes on fabrics, demonstrating the potential of these compounds in textile and material sciences (Abolude et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N'-ethylpyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-2-17-14(11-4-3-9-16-10-11)18-13-7-5-12(15)6-8-13/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXPFLFSWWFUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

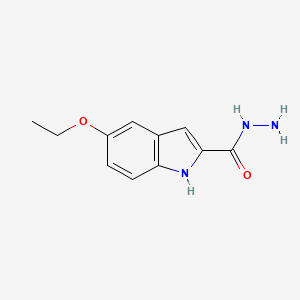
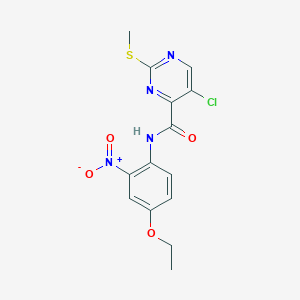
![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2809917.png)
![6-Benzyl-2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2809920.png)

![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)

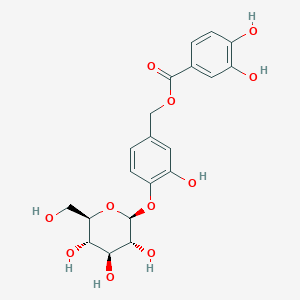
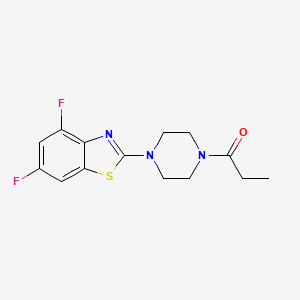
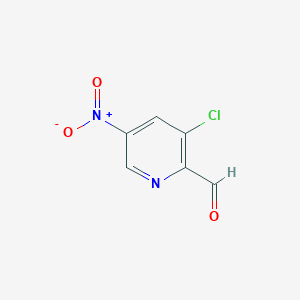
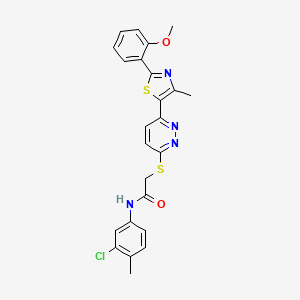

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)
![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)